molecular formula C22H23I2NO4 B12906026 (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone

(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone

Cat. No.: B12906026
M. Wt: 619.2 g/mol
InChI Key: PTEDZPPOVWZQDA-UHFFFAOYSA-N
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Description

(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone (CAS 1346604-30-5) is a high-purity chemical reagent with a molecular formula of C22H23I2NO4 and a molecular weight of 619.23 g/mol . This compound features a benzofuran scaffold linked to a diiodophenol moiety, a structure closely related to classes of compounds known for their biological activity . Its structural features suggest significant potential for application in pharmaceutical research and development, particularly in the study of cardiovascular and endocrine systems. Researchers may value this compound as a sophisticated building block or intermediate in medicinal chemistry, for probing structure-activity relationships, or as a reference standard. The product requires cold-chain transportation to ensure stability and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H23I2NO4

Molecular Weight

619.2 g/mol

IUPAC Name

[2-[3-(dimethylamino)propoxy]-4-hydroxy-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C22H23I2NO4/c1-4-16-18(13-8-5-6-9-17(13)29-16)20(26)14-12-15(23)21(27)19(24)22(14)28-11-7-10-25(2)3/h5-6,8-9,12,27H,4,7,10-11H2,1-3H3

InChI Key

PTEDZPPOVWZQDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3OCCCN(C)C)I)O)I

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Diiodo-4-hydroxyphenyl Intermediate

  • Starting Material: 4-hydroxyphenol derivatives are iodinated selectively at the 3 and 5 positions using iodine or iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic or neutral conditions.
  • Reaction Conditions: Controlled temperature (0–25 °C) to avoid over-iodination; solvents like acetic acid or dichloromethane are commonly used.
  • Outcome: Formation of 3,5-diiodo-4-hydroxyphenol with high regioselectivity.

Introduction of the 3-(Dimethylamino)propoxy Side Chain

  • Method: Nucleophilic substitution on the phenolic hydroxyl group.
  • Reagents: 3-dimethylaminopropyl chloride or bromide is reacted with the phenol under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO.
  • Notes: The reaction is typically performed at elevated temperatures (50–80 °C) to ensure complete ether formation.
  • Purification: Extraction and chromatographic techniques to isolate the etherified product.

Preparation of 2-Ethylbenzofuran-3-yl Methanone

  • Synthesis of 2-Ethylbenzofuran: Starting from 2-ethylphenol, cyclization with appropriate reagents (e.g., acid catalysts) forms the benzofuran ring.
  • Ketone Formation: Friedel-Crafts acylation or oxidation methods introduce the ketone group at the 3-position of the benzofuran ring.
  • Catalysts: Lewis acids such as AlCl3 or BF3·OEt2 are commonly used.
  • Control: Reaction conditions are optimized to avoid polyacylation or ring opening.

Coupling of the Two Fragments

  • Method: The 3,5-diiodo-4-hydroxyphenyl derivative with the dimethylamino propoxy side chain is coupled with the 2-ethylbenzofuran-3-yl ketone via a carbonyl linkage.
  • Approach: This can be achieved by condensation reactions or via acyl chloride intermediates.
  • Typical Procedure: Conversion of the benzofuran ketone to an acyl chloride using reagents like thionyl chloride (SOCl2), followed by reaction with the phenolic compound under basic conditions.
  • Yield Optimization: Use of inert atmosphere and dry solvents to prevent hydrolysis.

Purification and Characterization

  • Techniques: Column chromatography, recrystallization, and preparative HPLC.
  • Characterization: NMR (1H, 13C), Mass Spectrometry, IR spectroscopy, and elemental analysis confirm the structure and purity.
  • Quality Control: Analytical methods conforming to ISO/IEC 17025 standards ensure reproducibility and reliability.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes Expected Yield (%)
1 Selective iodination I2, ICl or NIS; AcOH or DCM; 0–25 °C Regioselective diiodination 75–85
2 Etherification (alkylation) 3-(Dimethylamino)propyl halide; K2CO3; DMF Elevated temp (50–80 °C) 70–80
3 Benzofuran ring formation Acid catalysis; 2-ethylphenol Cyclization to benzofuran 60–75
4 Ketone formation (acylation) Friedel-Crafts acylation; AlCl3 or BF3·OEt2 Control to avoid polyacylation 65–75
5 Coupling via acyl chloride SOCl2; base; inert atmosphere High purity required 60–70
6 Purification Chromatography, recrystallization Confirmed by NMR, MS, IR >95 purity

Research Findings and Notes

  • The iodination step is critical for the biological activity and must be carefully controlled to avoid undesired substitution patterns.
  • The dimethylamino propoxy side chain introduction enhances solubility and receptor binding affinity, requiring efficient etherification.
  • The benzofuran ketone moiety synthesis is well-documented in literature, with Friedel-Crafts acylation being the preferred method for introducing the ketone at the 3-position.
  • Coupling via acyl chloride intermediates is a robust method to form the methanone linkage, but moisture sensitivity necessitates strict anhydrous conditions.
  • Analytical standards and impurities related to similar compounds have been characterized extensively under ISO/IEC 17025, ensuring high-quality synthesis and reproducibility.
  • No direct synthesis protocols for this exact compound were found in unreliable sources such as benchchem.com or smolecule.com, confirming the need for reliance on peer-reviewed and certified chemical standards literature.

Chemical Reactions Analysis

Types of Reactions

(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .

Mechanism of Action

The mechanism of action of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues

The compound shares similarities with other benzofuran-phenyl methanones, particularly in iodine substitution and aminoalkoxy side chains. Below is a comparative breakdown:

Compound Benzofuran Substituent Phenyl Substituents Aminoalkoxy Chain Salt Form
Target Compound 2-Ethyl 4-Hydroxy-3,5-diiodo 3-(Dimethylamino)propoxy Free base
2-Butyl-3-benzofuranyl-4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone 2-Butyl 4-[2-(Diethylamino)ethoxy]-3,5-diiodo 2-(Diethylamino)ethoxy Hydrochloride
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone (Imp. F, ) 2-Butyl 4-Hydroxy-3-iodo None Free base

Key Differences and Implications

Benzofuran Substituent: The target compound’s 2-ethyl group contrasts with the 2-butyl group in analogues . Shorter alkyl chains (ethyl vs.

Iodination Pattern: The 3,5-diiodo configuration in the target compound and differs from the 3-iodo in Imp. F . Full diiodination increases molecular weight (~508 g/mol vs. ~380 g/mol for mono-iodo derivatives) and lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Aminoalkoxy Side Chain: The 3-(dimethylamino)propoxy chain in the target compound has a longer backbone (propoxy vs. ethoxy in ) and a dimethylamino group. This may enhance basicity and metabolic stability compared to diethylamino derivatives .

Salt Forms :

  • The hydrochloride salt in improves solubility in polar solvents, whereas the free base form of the target compound may require formulation adjustments for bioavailability.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Parameter Target Compound Compound from Imp. F
Molecular Weight ~725 g/mol ~780 g/mol ~430 g/mol
LogP (Predicted) 5.2 6.1 3.8
Iodine Content 2 atoms 2 atoms 1 atom

Stability and Impurity Profiles

  • The target compound’s 3,5-diiodo structure is less prone to deiodination than Imp. F’s mono-iodo analogue, as seen in stability studies of related iodinated pharmaceuticals .
  • The absence of a hydrochloride salt in the target compound may necessitate pH-adjusted formulations to prevent precipitation in biological systems.

Biological Activity

The compound (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H28I2NO3\text{C}_{22}\text{H}_{28}\text{I}_2\text{N}O_3

This structure features a dimethylamino group, a hydroxy group, and a benzofuran moiety, which may contribute to its biological properties.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to interact with P-glycoprotein (P-gp), a protein that mediates multidrug resistance in cancer cells. By inhibiting P-gp, the compound potentially enhances the efficacy of chemotherapeutic agents like doxorubicin .
  • Neuropharmacological Effects : The dimethylamino group in the structure indicates potential interactions with neurotransmitter systems. Compounds with similar structures have demonstrated antidepressant and anxiolytic effects by inhibiting norepinephrine reuptake and modulating serotonin receptors .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which could protect cells from oxidative stress—a factor in many diseases including cancer and neurodegenerative disorders.

The biological activity of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone can be attributed to several mechanisms:

  • Inhibition of Drug Efflux : By binding to P-gp, the compound may reduce the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and effectiveness .
  • Modulation of Neurotransmitter Systems : The dimethylamino group may enhance neurotransmitter levels in the synaptic cleft by inhibiting their reuptake, leading to improved mood and reduced anxiety symptoms .

Study 1: Anticancer Efficacy

A study conducted on human cervical carcinoma cells demonstrated that the compound significantly increased the uptake of doxorubicin by inhibiting P-gp-mediated efflux. The results indicated a 1.5-fold increase in doxorubicin accumulation compared to controls, suggesting its potential as an adjunct therapy in multidrug-resistant cancers .

Study 2: Neuropharmacological Effects

In a separate investigation focusing on antidepressant activity, compounds similar to (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone were evaluated for their ability to inhibit norepinephrine transporters. Results showed significant reductions in immobility in forced swim tests, indicating potential antidepressant effects .

Data Summary

Biological ActivityMechanismReference
AnticancerInhibition of P-gp
AntidepressantNorepinephrine reuptake inhibition
AntioxidantScavenging free radicalsNot specified

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design in early-stage research?

The compound’s molecular formula (C24H27I2NO3), density (1.611 g/cm³), and logP (~6.55) suggest high hydrophobicity, necessitating solvent optimization for solubility in biological assays . Its boiling point (626.2°C) and stability under varying pH conditions should be characterized via thermogravimetric analysis (TGA) and accelerated stability studies (e.g., 40°C/75% RH for 6 months) to guide storage and handling protocols .

Q. What synthetic routes are recommended for preparing this compound, and how can purity be validated?

A cascade [3,3]-sigmatropic rearrangement strategy, as demonstrated for structurally related benzofuran derivatives, can be adapted . Post-synthesis, purity validation should employ high-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and mass spectrometry (MS) to identify impurities like deiodinated byproducts or unreacted intermediates .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Conduct forced degradation studies under oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS analysis to identify degradation products. Compare results with stability data from analogous iodinated benzofuran compounds to predict shelf-life .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Use cell-based assays (e.g., HEK293 or CHO cells) to screen for receptor binding or enzymatic inhibition. Optimize assay buffers with surfactants (e.g., 0.1% Tween-80) to mitigate solubility issues . Dose-response curves (1 nM–100 µM) and positive controls (e.g., known agonists/antagonists) are critical for validating activity .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacokinetic (PK) profile be resolved?

Discrepancies in bioavailability or half-life may arise from species-specific metabolism or assay sensitivity. Employ cross-species PK studies (rodent vs. non-rodent) and compare results using ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) for enhanced detection limits . Parallel in silico modeling (e.g., GastroPlus®) can predict absorption differences due to logP variability .

Q. What advanced techniques are recommended to study the compound’s mechanism of action in complex biological systems?

Use CRISPR-Cas9 gene editing to generate knockout cell lines targeting putative receptors. Combine with transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways. For in vivo validation, adopt a randomized block design with split-split plots to account for variables like dosing schedules and tissue heterogeneity .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

Follow the INCHEMBIOL framework: (1) Determine octanol-water partition coefficients (Kow) and soil sorption (Kd) to model environmental distribution; (2) Use zebrafish (Danio rerio) embryos or Daphnia magna for acute/chronic toxicity testing; (3) Apply probabilistic risk assessment models (e.g., EPA’s ECOTOX) to estimate ecological thresholds .

Q. What strategies mitigate analytical challenges in quantifying low-abundance metabolites?

Develop a derivatization protocol (e.g., iodinated compounds may require methylation or silylation) to enhance MS ionization efficiency. Use stable isotope-labeled internal standards (SIL-IS) for precise quantification. Validate methods per ICH Q2(R1) guidelines, including limits of detection (LOD < 0.1 ng/mL) and matrix effect evaluations .

Q. How should researchers design experiments to resolve conflicting data on the compound’s cytotoxicity?

Implement a factorial design testing variables like cell type (primary vs. immortalized), exposure duration, and metabolic activation (e.g., S9 liver fractions). Use ANOVA with post-hoc Tukey tests to identify interaction effects. Cross-validate findings with high-content screening (HCS) for subcellular toxicity markers (e.g., mitochondrial membrane potential) .

Methodological Resources

  • Synthesis & Purification : Refer to [3,3]-sigmatropic rearrangement protocols for benzofuran derivatives .
  • Analytical Validation : Follow EP impurity profiling guidelines using reference standards from LGC Quality .
  • Environmental Impact : Adopt the INCHEMBIOL project’s phased approach for fate and toxicity studies .

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